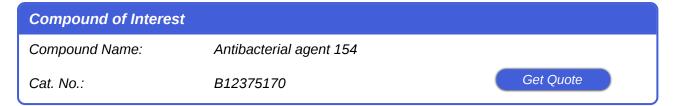


Antibacterial agent 154 CAS number 2163048-45-

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An In-Depth Technical Guide to **Antibacterial Agent 154** (CAS Number 2163048-45-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 154, also identified as compound 7 in primary literature, is a novel fluoroquinolone derivative with a pyridoxine moiety, demonstrating potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride, underpins a multifaceted mechanism of action that not only inhibits essential bacterial enzymes but also induces oxidative stress, leading to effective bacterial clearance. This agent exhibits low toxicity in preclinical models and demonstrates significant in vivo efficacy, positioning it as a promising candidate for further development in the fight against antimicrobial resistance.

Chemical and Physicochemical Properties

The fundamental physicochemical properties of **Antibacterial agent 154** are summarized below, providing essential information for its handling, formulation, and study.



Property	Value
CAS Number	2163048-45-9
IUPAC Name	1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4- (hydroxymethyl)-6-methylpyridin-3- yl]methyl]piperazin-1-yl]-4-oxoquinoline-3- carboxylic acid hydrochloride
Molecular Formula	C25H28CIFN4O5
Molecular Weight	518.97 g/mol [2]
Solubility	Water-soluble (as hydrochloride salt)
SMILES	CC1=NC=C(C(=C10)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CI

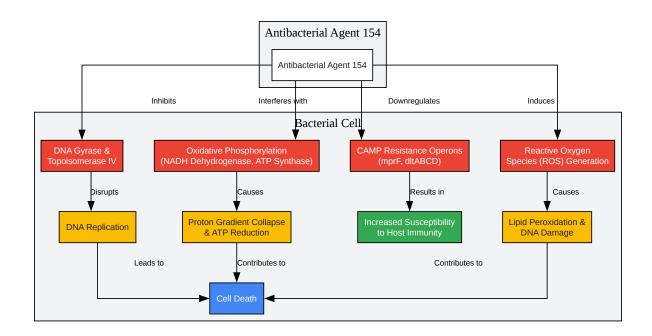
Mechanism of Action

Antibacterial agent 154 employs a dual mechanism of action, enhancing its potency and potentially reducing the development of resistance.

- Inhibition of DNA Gyrase and Topoisomerase IV: As a fluoroquinolone, the agent's primary
 mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and
 topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
 Their inhibition leads to strand breaks in bacterial DNA, ultimately causing cell death. The
 cyclopropyl group at position 1 is believed to stabilize the interaction with these enzyme
 targets.
- Induction of Reactive Oxygen Species (ROS): The agent induces the generation of ROS
 through Fenton-like reactions. This oxidative stress results in widespread cellular damage,
 including lipid peroxidation and further DNA strand breaks, contributing to its bactericidal
 effect.
- Disruption of Cellular Respiration: At sub-inhibitory concentrations (0.5–2 μg/mL), it interferes
 with oxidative phosphorylation by disrupting the function of NADH dehydrogenase and ATP
 synthase. This leads to a collapse of the proton gradient across the bacterial membrane and
 a significant reduction in ATP synthesis.



 Sensitization to Host Defenses: Proteomic studies on Staphylococcus aureus have shown that Antibacterial agent 154 downregulates the expression of the mprF and dltABCD operons. These operons are involved in cationic antimicrobial peptide (CAMP) resistance. Their downregulation makes the bacteria more susceptible to the host's innate immune system.



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Diagram 1: Mechanism of Action of Antibacterial Agent 154.

In Vitro Antibacterial Activity

Antibacterial agent 154 has demonstrated potent activity against a range of bacterial pathogens, including drug-resistant strains.

Minimum Inhibitory Concentrations (MICs)



The MIC values for **Antibacterial agent 154** against various Gram-positive and Gram-negative bacteria are presented below. For comparison, data for ciprofloxacin are also included where available.[1]

Bacterial Species	Strain Type	Antibacterial Agent 154 MIC (µg/mL)	Ciprofloxacin MIC (μg/mL)
Staphylococcus aureus	Methicillin-Resistant (MRSA)	0.25	4
Staphylococcus aureus	-	2	-
Staphylococcus epidermidis	-	2	-
Micrococcus luteus	-	4	-
Bacillus subtilis	-	2	-
Escherichia coli	ESBL-producing	0.5	8
Escherichia coli	-	2	-
Pseudomonas aeruginosa	-	2	-
Salmonella typhimurium	-	2	-

Synergistic Interactions

Studies have shown synergistic effects when **Antibacterial agent 154** is combined with other classes of antibiotics.



Combination	Effect	Measurement
With β-lactams	Synergistic	Fractional Inhibitory Concentration Index (FICI) of 0.25–0.5
With Ceftazidime	Enhanced Biofilm Removal	92% reduction in P. aeruginosa biofilm biomass (vs. 58% with ceftazidime alone)

In Vivo Efficacy and Pharmacokinetics

Preclinical animal models have confirmed the in vivo potential of **Antibacterial agent 154**.

Murine Sepsis Model

In a murine model of staphylococcal sepsis, oral administration of **Antibacterial agent 154** was highly effective.[1]

Parameter	Value
Model	Murine staphylococcal sepsis
Dose	50 mg/kg (oral)
Efficacy	3.8 log ₁₀ CFU/mL reduction in blood bacterial load within 24 hours
Comparator (Vancomycin)	2.1 log10 reduction

Pharmacokinetic Profile in Rats

Pharmacokinetic studies in rats have revealed favorable properties for oral administration.



Parameter	Value
Plasma Half-life (t1/2)	4.2 hours
Oral Bioavailability	89%
Distribution	Extensive, particularly in lungs and kidneys
Metabolism	Hepatic glucuronidation to an inactive metabolite
Excretion	Renal

Toxicity Profile

Acute toxicity studies have indicated a favorable safety profile.

Species	LD50 (Oral)
Mice	>2000 mg/kg
Rats	>2000 mg/kg

Experimental Protocols

Disclaimer: The following protocols are representative standard procedures for the types of experiments cited. The exact methodologies used in the primary literature may vary.

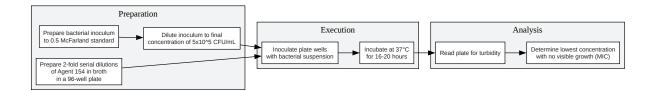
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

 Preparation of Antibacterial Agent: Prepare a stock solution of Antibacterial agent 154 in a suitable solvent (e.g., water, DMSO) and then create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.



- Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight.
 Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibacterial agent. Include a growth control well (no drug) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Interpretation: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).



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Diagram 2: Workflow for MIC Determination by Broth Microdilution.

Murine Model of Staphylococcal Sepsis

This in vivo model assesses the efficacy of an antibacterial agent in a systemic infection.

- Animal Acclimatization: House mice (e.g., BALB/c or similar strain) under standard conditions for at least one week prior to the experiment.
- Infection: Prepare an inoculum of a virulent S. aureus strain (e.g., a clinical MRSA isolate). Induce sepsis by injecting a predetermined lethal or sub-lethal dose of the bacteria (e.g., 1 x 10⁷ CFU) into the peritoneal cavity or tail vein of the mice.



- Treatment: At a specified time post-infection (e.g., 1-2 hours), administer **Antibacterial agent 154** orally (e.g., 50 mg/kg) to the treatment group. A control group should receive the vehicle, and a comparator group could receive a standard-of-care antibiotic like vancomycin.
- Monitoring: Observe the animals for clinical signs of illness and mortality over a defined period (e.g., 24-72 hours).
- Bacterial Load Determination: At a specific endpoint (e.g., 24 hours), euthanize the animals.
 Aseptically collect blood and/or homogenize target organs (e.g., spleen, kidneys). Perform serial dilutions of the blood or tissue homogenates and plate on appropriate agar to quantify the bacterial load (CFU/mL or CFU/gram of tissue).
- Data Analysis: Compare the bacterial loads between the treatment, control, and comparator groups to determine the efficacy of the agent.

SOS-Chromotest for Genotoxicity

This colorimetric assay screens for potential DNA-damaging agents.

- Tester Strain Preparation: Grow the E. coli PQ37 tester strain, which has a lacZ gene fusion to an SOS-inducible gene, to the early exponential phase.
- Exposure: In a microtiter plate, mix the bacterial culture with various concentrations of **Antibacterial agent 154**. Include a negative control (solvent) and a positive control (a known genotoxin like 4-nitroquinoline 1-oxide).
- Incubation: Incubate the plate for approximately 2 hours to allow for induction of the SOS response and synthesis of β-galactosidase.
- Enzyme Assay: Stop the reaction and lyse the cells. Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
- Measurement: After a suitable color development period, measure the absorbance at 420 nm. Also, measure the absorbance at 600 nm to assess cell viability.
- Interpretation: An increase in β-galactosidase activity (color intensity) relative to the negative control, without a significant decrease in cell viability, indicates a positive genotoxic



response.

Conclusion

Antibacterial agent 154 (CAS 2163048-45-9) is a highly promising fluoroquinolone derivative with a potent, multi-targeted mechanism of action. Its excellent in vitro activity against resistant pathogens, favorable pharmacokinetic profile, and demonstrated efficacy and safety in preclinical models warrant further investigation. The data summarized in this guide provide a comprehensive overview for researchers and drug developers interested in advancing this compound as a potential new therapy for bacterial infections.

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